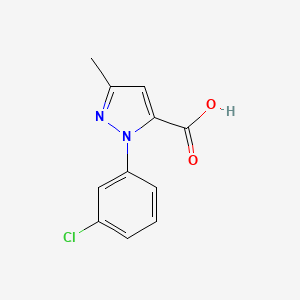

1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis

The systematic nomenclature of 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The compound is officially registered under Chemical Abstracts Service number 1020240-39-4, providing a unique identifier for this specific molecular structure. The systematic name clearly indicates the positions of all substituents on the pyrazole ring system, with the 3-chlorophenyl group attached to nitrogen at position 1, a methyl group at position 3, and a carboxylic acid functional group at position 5 of the pyrazole ring.

Alternative nomenclature variations found in chemical databases include "1H-pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-" which represents the parent compound name followed by positional descriptors for the substituents. The molecular formula C₁₁H₉ClN₂O₂ accurately represents the atomic composition, with a molecular weight of 236.65 grams per mole. This precise molecular characterization enables unambiguous identification and differentiation from structurally related compounds in chemical databases and research literature.

The Chemical Abstracts Service registry system assigns this compound to the broader category of pyrazole carboxylic acids, facilitating systematic organization within chemical information systems. The registry number 1020240-39-4 serves as a permanent identifier that remains constant regardless of nomenclature variations or trivial names that may appear in different scientific contexts.

Molecular Architecture: Pyrazole Ring Substitution Patterns

The molecular architecture of this compound centers on a five-membered pyrazole heterocycle containing two adjacent nitrogen atoms. The substitution pattern significantly influences the compound's electronic properties and reactivity characteristics. The 3-chlorophenyl substituent at position 1 introduces electron-withdrawing effects through the chlorine atom, while simultaneously providing aromatic character that can participate in pi-electron interactions.

Research on pyrazole substitution patterns demonstrates that electron-withdrawing groups such as the chlorine atom increase the basicity of the pyrazole ring by affecting the acidity of the proton. This electronic effect is particularly relevant for the carboxylic acid functionality at position 5, which can participate in hydrogen bonding and ionic interactions. The methyl group at position 3 provides steric bulk and electron-donating properties, creating an asymmetric electronic environment within the molecule.

Computational studies using density functional theory methods have revealed that substituent combinations involving phenyl groups and alkyl substituents, such as those present in this compound, can influence tautomeric preferences in pyrazole systems. The presence of electron-withdrawing groups like the carboxylic acid and chlorine atom tends to stabilize specific tautomeric forms and affects the overall molecular geometry.

Table 1: Molecular Structure Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClN₂O₂ |

| Molecular Weight | 236.65 g/mol |

| Chemical Abstracts Service Number | 1020240-39-4 |

| PubChem Compound Identifier | 75355715 |

| Substitution Pattern | 1-(3-chlorophenyl)-3-methyl-5-carboxylic acid |

The pyrazole ring system exhibits distinct reactivity patterns based on the electron density distribution influenced by the substituents. The nitrogen atoms at positions 1 and 2 create different chemical environments, with the nitrogen at position 2 typically showing basic character due to its lone pair electrons, while the nitrogen at position 1 acts as an electron-withdrawing group when substituted. The strategic placement of the carboxylic acid group at position 5 enables participation in various chemical transformations and biological interactions.

Comparative Structural Analysis with Thieno[2,3-c]pyrazole Analogues

The structural comparison between this compound and its thieno[2,3-c]pyrazole analogue, 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, reveals significant architectural differences that influence their respective chemical properties. The thieno[2,3-c]pyrazole analogue incorporates a fused thiophene ring system, resulting in a bicyclic structure with the molecular formula C₁₃H₉ClN₂O₂S and molecular weight of 292.74 grams per mole.

The thieno[2,3-c]pyrazole framework represents a bicyclic combination of pyrazole and thiophene moieties, creating an extended conjugated system that differs substantially from the monocyclic pyrazole structure. This fused ring system introduces sulfur as a heteroatom, which contributes to altered electronic properties and potential biological activities. The thieno[2,3-c]pyrazole scaffold has gained attention for its demonstrated phosphodiesterase 7A inhibitory activity and other pharmacological properties.

Table 2: Comparative Structural Analysis

| Property | Pyrazole Compound | Thieno[2,3-c]pyrazole Analogue |

|---|---|---|

| Molecular Formula | C₁₁H₉ClN₂O₂ | C₁₃H₉ClN₂O₂S |

| Molecular Weight (g/mol) | 236.65 | 292.74 |

| Chemical Abstracts Service Number | 1020240-39-4 | 565171-07-5 |

| Ring System | Monocyclic pyrazole | Bicyclic thieno[2,3-c]pyrazole |

| Heteroatoms | Nitrogen (2) | Nitrogen (2), Sulfur (1) |

The presence of the sulfur atom in the thieno[2,3-c]pyrazole analogue creates additional possibilities for intermolecular interactions and influences the overall molecular geometry. Synthesis methodologies for thieno[2,3-c]pyrazole derivatives often involve more complex reaction sequences compared to simple pyrazole compounds, reflecting the challenges associated with constructing the fused heterocyclic system.

Research has demonstrated that thieno[2,3-c]pyrazole compounds exhibit distinct biological activities compared to their pyrazole counterparts, with some derivatives showing cytotoxic properties and mitotic inhibition capabilities. The structural modifications introduced by the thiophene fusion significantly alter the electronic distribution and three-dimensional molecular shape, leading to different binding interactions with biological targets.

The synthetic accessibility of both compound types varies considerably, with the simple pyrazole structure typically requiring fewer synthetic steps compared to the fused thieno[2,3-c]pyrazole system. This difference in synthetic complexity influences the availability and cost considerations for research and potential pharmaceutical applications. The thieno[2,3-c]pyrazole analogues represent a less explored class of compounds despite their promising biological activities, creating opportunities for further structural modifications and optimization.

属性

IUPAC Name |

2-(3-chlorophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-5-10(11(15)16)14(13-7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKFGYKGLXZAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. These interactions are crucial as they can modulate the production of inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, the compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines. Furthermore, it affects cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound can inhibit the activity of cyclooxygenase by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins. This inhibition results in reduced inflammation. Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. The compound can also affect the levels of metabolites by inhibiting key enzymes in metabolic pathways, leading to altered metabolic flux. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

生物活性

1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (commonly referred to as "the compound") is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological implications based on recent studies.

- Chemical Formula : C11H9ClN2O

- CAS Number : 1020240-39-4

- Molecular Structure : The compound features a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid functional group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of the compound has been assessed through various studies, highlighting its potential in therapeutic applications. Below are key findings from recent research:

Anticancer Activity

The compound has shown significant cytotoxic effects against several cancer cell lines. Notable findings include:

- MCF7 Cell Line : Exhibited an IC50 value of 0.01 µM, indicating potent anticancer activity against breast cancer cells .

- NCI-H460 Cell Line : Demonstrated an IC50 of 0.03 µM, suggesting strong efficacy against lung cancer .

Table 1 summarizes the cytotoxicity data across different cancer cell lines:

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit key inflammatory pathways, leading to reduced cytokine production and inflammation in vitro.

Structure-Activity Relationship (SAR)

The structure-activity relationship of the compound highlights the importance of specific functional groups in enhancing biological activity. The presence of the chlorophenyl group appears to enhance interaction with target proteins, increasing potency.

Study 1: Cytotoxicity Evaluation

In a study conducted by Xia et al., various derivatives of pyrazole were synthesized and screened for their anticancer properties. The study found that compounds similar to this compound exhibited significant apoptosis induction in cancer cells, particularly in the MCF7 and NCI-H460 lines .

Study 2: In Vivo Assessment

Another investigation focused on the in vivo effects of the compound on tumor growth in mouse models. Results indicated a marked reduction in tumor size when treated with the compound compared to control groups, supporting its potential as an effective anticancer agent .

科学研究应用

Biological Activities

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid showed effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

Several pyrazole derivatives have been investigated for their anti-inflammatory effects. The carboxylic acid group in this compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for further studies in treating inflammatory diseases .

Anticancer Potential

There is growing interest in the anticancer properties of pyrazole derivatives. Studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells. The unique structure of this compound may provide a scaffold for developing new anticancer therapies .

Agrochemical Applications

Pesticide Development

The compound has been explored for its potential use in agrochemicals, particularly as a pesticide. Its structural analogs have shown efficacy in controlling pests, indicating that this compound could be developed into an effective agricultural chemical .

Material Science Applications

Polymer Chemistry

In materials science, pyrazole compounds are being studied for their role as intermediates in the synthesis of polymers. The incorporation of such compounds can enhance the thermal and mechanical properties of polymers, leading to the development of advanced materials with specific functionalities .

Case Studies

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Position and Halogenation Effects

Table 1: Impact of Substituent Position and Halogenation

Key Findings :

Functional Group Modifications

Table 2: Functional Group Variations

Key Findings :

Heterocyclic Substituents

Table 3: Heterocyclic Modifications

Key Findings :

Fluorinated Analogs

Table 4: Fluorine Substitution Effects

Key Findings :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (e.g., ) enhance binding precision in receptor-ligand interactions compared to bulkier chlorine.

准备方法

General Synthetic Strategy

The synthesis generally proceeds via the formation of an ethyl or methyl ester intermediate of the target acid, followed by hydrolysis to the free acid. The key steps include:

- Formation of a β-ketoester intermediate by reaction of 3-chlorobenzoyl chloride with ethyl acetoacetate.

- Cyclization of the β-ketoester with hydrazine hydrate to form the pyrazole ring.

- Hydrolysis or saponification of the ester to yield the carboxylic acid.

This approach is supported by industrial and laboratory-scale protocols.

Detailed Synthetic Route

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Acylation of ethyl acetoacetate with 3-chlorobenzoyl chloride | 3-chlorobenzoyl chloride, ethyl acetoacetate, sodium ethoxide (base), solvent (e.g., ethanol or THF) | Formation of β-ketoester intermediate |

| 2 | Cyclization with hydrazine hydrate | Hydrazine hydrate, reflux conditions | Pyrazole ring formation yielding ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate |

| 3 | Hydrolysis of ester to acid | Aqueous base (e.g., KOH or NaOH), methanol or ethanol, reflux | Conversion of ester to 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid |

This method is widely cited due to its efficiency and relatively high yields.

Example Preparation Procedure

Step 1: Dissolve ethyl acetoacetate in anhydrous ethanol, add sodium ethoxide as a base, then slowly add 3-chlorobenzoyl chloride dropwise under stirring at low temperature (0–5 °C). Stir and allow the reaction to proceed at room temperature or mild heating to form the β-ketoester intermediate.

Step 2: Add hydrazine hydrate to the β-ketoester solution and reflux for several hours (typically 4–16 h). This promotes cyclization and formation of the pyrazole ring, yielding the ethyl ester of the pyrazole carboxylate.

Step 3: Hydrolyze the ester under reflux with aqueous KOH or NaOH in methanol or ethanol. After completion, acidify the reaction mixture with dilute HCl to precipitate the free carboxylic acid. Isolate by filtration and purify by recrystallization.

Alternative and Advanced Synthetic Methods

Trichloromethyl Enone Route: A regiocontrolled methodology uses trichloromethyl enones reacting with arylhydrazine hydrochlorides to yield 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles with regioselectivity depending on hydrazine form. This one-pot, three-component protocol can prepare pyrazole carboxylates efficiently with moderate to excellent yields (37–97%) and allows for structural variation at the 1-position, including 3-chlorophenyl substituents.

Pyrazole Dicarboxylic Acid Derivatives: Starting from diethyl 1H-pyrazole-3,5-dicarboxylate, methylation, selective hydrolysis, and subsequent conversion to acid chlorides followed by amidation and further functional group transformations can yield pyrazole carboxylic acid derivatives. This multi-step approach is useful for preparing related analogs and involves reagents such as potassium carbonate, iodomethane, thionyl chloride, and trifluoroacetic anhydride under controlled temperatures.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Classical β-ketoester route | 3-chlorobenzoyl chloride, ethyl acetoacetate | Sodium ethoxide, hydrazine hydrate, KOH | Reflux, base hydrolysis | 60–85 (typical) | Straightforward, scalable |

| Trichloromethyl enone route | Trichloromethyl enones, arylhydrazine hydrochlorides | Alcohol solvent, reflux | 37–97 | Regioselective, versatile | |

| Pyrazole dicarboxylate derivative route | Diethyl 1H-pyrazole-3,5-dicarboxylate | K2CO3, iodomethane, SOCl2, NH3, TFAA | Multi-step, 0–85 °C | Variable | Complex, for analog synthesis |

Research Findings and Optimization Notes

Regioselectivity: The nature of hydrazine (free base vs hydrochloride salt) significantly impacts regioisomer formation in trichloromethyl enone methods, enabling selective synthesis of 1,3- or 1,5-substituted pyrazoles.

Reaction Monitoring: Thin-layer chromatography (TLC) with solvent systems such as petroleum ether/ethyl acetate (10:1 or 5:1) is commonly used to monitor reaction progress and completion in multi-step syntheses.

Purification: Column chromatography on silica gel using hexanes/ethyl acetate mixtures is standard for isolating pure pyrazole derivatives after synthesis.

Industrial Considerations: Large-scale synthesis optimizes reagent equivalents, temperature control, and reaction times to maximize yield and purity, often employing continuous flow reactors for better process control.

常见问题

Q. What are the most reliable synthetic routes for preparing 1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl precursors. For example, a general procedure involves reacting 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenol derivatives in the presence of a basic catalyst (e.g., K₂CO₃) under reflux conditions . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.

- Temperature control : Maintaining 80–100°C minimizes side reactions like decarboxylation.

- Catalyst screening : Transition metal catalysts (e.g., CuI) may improve regioselectivity for chlorophenyl substitution .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) :

Q. Mass Spectrometry (MS) :

Q. Chromatography :

Q. How can researchers resolve discrepancies in crystallographic data for pyrazole-carboxylic acid derivatives?

Crystallographic inconsistencies (e.g., bond angle deviations >5°) may arise from polymorphism or solvent inclusion. Strategies include:

- Re-crystallization : Test multiple solvents (e.g., ethanol, DCM/hexane) to obtain single crystals .

- DFT calculations : Compare experimental bond lengths (e.g., C-Cl: 1.73–1.77 Å) with computational models to validate structural assignments .

- Temperature-dependent XRD : Monitor thermal expansion coefficients to identify lattice distortions .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Bioisosteric replacement : Substitute the 3-chlorophenyl group with fluorophenyl or trifluoromethyl groups to modulate lipophilicity (clogP) and target binding .

- Carboxylic acid derivatization : Convert the COOH group to esters or amides to enhance membrane permeability .

- Docking studies : Use molecular dynamics simulations to predict interactions with biological targets (e.g., COX-2, kinases) based on pyrazole ring geometry .

Q. How can researchers address conflicting data in biological assays involving this compound?

Contradictory results (e.g., variable IC₅₀ values) may stem from assay conditions or impurity profiles:

- Impurity profiling : Use LC-MS to identify byproducts (e.g., decarboxylated analogs) that interfere with bioassays .

- Assay standardization : Control pH (6.5–7.5) to prevent carboxylic acid protonation, which affects solubility .

- Positive controls : Compare with structurally validated inhibitors (e.g., celecoxib for COX-2 assays) to calibrate activity thresholds .

Q. What computational methods are recommended for predicting the metabolic stability of this compound?

Q. How should researchers design stability studies for long-term storage of this compound?

- Forced degradation : Expose to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH) to identify degradation pathways .

- Stabilizers : Add antioxidants (e.g., BHT) to suppress radical-mediated decomposition of the chlorophenyl group .

Q. Stability Data :

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C/75% RH (4 weeks) | 8–12% | Decarboxylated pyrazole |

| UV light (7 days) | 15–20% | Chlorophenyl oxide |

Q. What crystallographic techniques are suitable for resolving hydrogen-bonding networks in this compound?

- Single-crystal XRD : Resolve O–H···N hydrogen bonds between the carboxylic acid and pyrazole nitrogen (distance: 2.6–2.8 Å) .

- Powder XRD : Monitor polymorph transitions under mechanical stress (e.g., grinding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。